molecular formula C8H7N3O2 B13543932 Imidazo[1,2-b]pyridazine-3-acetic acid

Imidazo[1,2-b]pyridazine-3-acetic acid

Cat. No.: B13543932
M. Wt: 177.16 g/mol
InChI Key: QLXGNMZFPKQPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-3-acetic acid is a versatile chemical intermediate in organic synthesis and medicinal chemistry research . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, known for its ability to inhibit a range of biologically relevant kinases . This specific acetic acid derivative is particularly valuable as a synthetic precursor. For instance, it serves as a key building block in the synthesis of more complex molecules, including patented routes for the preparation of kinase inhibitors . Researchers utilize this compound to develop potential therapeutic agents targeting various diseases. Its core structure is found in compounds investigated for the treatment of cancer, such as potent BCR-ABL inhibitors like ponatinib for leukemia, and novel TAK1 kinase inhibitors with demonstrated activity against multiple myeloma cell lines . Beyond oncology, this scaffold appears in research for antifungal agents, with recent derivatives showing promising broad-spectrum activity against plant pathogenic fungi . The acetic acid functional group at the 3-position provides a handle for further chemical modification, allowing for conjugation, amide bond formation, or elongation to create diverse compound libraries for biological screening . As such, this compound is an essential tool for chemists engaged in the design and synthesis of novel bioactive molecules across multiple therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-imidazo[1,2-b]pyridazin-3-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H,4H2,(H,12,13)

InChI Key

QLXGNMZFPKQPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-imidazo[1,2-b]pyridazin-3-ylacetic acid
CAS Number Not explicitly provided for this exact compound, but related analogs have CAS numbers in literature
Structural Features Fused imidazo and pyridazine rings with a carboxymethyl substituent at position 3

This compound’s structure enables diverse chemical transformations and biological interactions, making its synthesis of high interest for pharmaceutical development.

Preparation Methods of Imidazo[1,2-b]pyridazine-3-acetic Acid

General Synthetic Strategy

The synthesis typically involves the construction of the fused imidazo[1,2-b]pyridazine ring system followed by introduction or formation of the acetic acid side chain at the 3-position. The key synthetic steps include:

  • Cyclization of appropriate 2-aminopyridazine derivatives with α-haloacetic acid or its esters.
  • Multi-component condensation reactions involving 2-aminopyridazine, aldehydes or glyoxals, and malonate derivatives.
  • Hydrolysis and decarboxylation steps to yield the free acetic acid derivative.

The process often requires refluxing in organic solvents and controlled pH adjustments to facilitate ring closure and side chain formation.

Detailed Synthetic Routes

Cyclization Using 2-Aminopyridazine and α-Bromoacetic Acid Derivatives

One common approach involves the reaction of 2-aminopyridazine with α-bromoacetic acid or ethyl α-bromoacetate under reflux conditions in an organic solvent (e.g., ethanol or methanol). The nucleophilic amine attacks the α-bromoacetate, followed by intramolecular cyclization to form the imidazo ring fused to the pyridazine, yielding ethyl imidazo[1,2-b]pyridazine-3-acetate. Subsequent hydrolysis under alkaline conditions converts the ester to the acetic acid.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (approx. 78–85°C)
  • Base: Sodium hydroxide solution (e.g., 2 M)
  • Reaction time: 1.5–3 hours
  • Work-up: Acidification with hydrochloric acid, extraction with dichloromethane or methylene chloride, drying, and concentration under reduced pressure

Example Yield: Approximately 90–94% after purification.

Multi-Component Condensation with 2-Aminopyridazine, Aryl Glyoxals, and Meldrum’s Acid

This method involves a one-pot reaction where 2-aminopyridazine is condensed with aryl glyoxals and Meldrum’s acid in aqueous media at room temperature or mild heating. The reaction proceeds through initial Schiff base formation, followed by cyclization and ring closure to afford substituted this compound derivatives.

Key Parameters:

  • pH control: Maintained at 8–9 using sodium hydroxide
  • Temperature: Room temperature to mild reflux (~40–50°C)
  • Reaction time: 4–6 hours
  • Post-reaction acidification: pH adjusted to 2–3 to precipitate the product
  • Purification: Filtration and recrystallization

This route is advantageous for introducing substitution patterns on the heterocyclic core and is scalable for industrial production.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Yield and Purity
Solvent Ethanol, methanol, water-organic mix Influences solubility and reaction kinetics
Temperature 40–85°C (reflux conditions) Higher temperatures favor cyclization but may cause side reactions
pH 8–9 during reaction, acidified to 2–3 post-reaction pH affects ring closure and precipitation of product
Reaction Time 1.5–6 hours Sufficient time needed for complete conversion
Base Concentration 1–2 M sodium hydroxide Ensures ester hydrolysis and neutralization

Optimization involves balancing these parameters to maximize yield (typically >90%) and minimize impurities.

Work-Up and Purification Techniques

  • Extraction of reaction mixtures with organic solvents such as methylene chloride or dichloromethane to separate organic and aqueous phases.
  • Washing organic extracts with water to remove residual inorganic salts.
  • Drying organic phases over anhydrous sodium sulfate or magnesium sulfate.
  • Concentration under reduced pressure (rotary evaporation) to isolate crude product.
  • Recrystallization from ethanol or ethanol-water mixtures to obtain pure white solid this compound.

Comparative Summary of Preparation Methods

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Cyclization with α-bromoacetate 2-Aminopyridazine, ethyl α-bromoacetate Cyclization, ester hydrolysis 90–94 Straightforward, high yield Requires handling of halides
Multi-component condensation 2-Aminopyridazine, aryl glyoxal, Meldrum’s acid One-pot condensation, cyclization 85–92 Allows substitution, scalable Requires precise pH control

Research Findings and Practical Considerations

  • The cyclization approach is well-documented and reproducible, suitable for laboratory synthesis and small-scale production.
  • Multi-component reactions provide versatility for derivative synthesis but require careful control of reaction parameters.
  • Hydrolysis and decarboxylation steps must be monitored by thin-layer chromatography or other analytical methods to ensure completion.
  • Spectroscopic methods such as infrared spectroscopy (carbonyl stretch ~1700 cm⁻¹), nuclear magnetic resonance, and mass spectrometry are essential for confirming product identity and purity.
  • Safety protocols include use of personal protective equipment and working under fume hoods due to the use of halogenated solvents and strong bases.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation using iodine or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit enhanced biological activity and chemical stability.

Scientific Research Applications

Imidazo[1,2-b]pyridazine-3-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-3-acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 3-Acetic Acid vs. 2-Carboxylic Acid Derivatives

Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives (e.g., compounds 15a–15f from ) differ in the substituent position (2-carboxylic acid vs. 3-acetic acid). Key differences include:

  • Solubility : The acetic acid chain at the 3-position likely enhances hydrophilicity compared to the shorter carboxylic acid group at the 2-position.
  • Synthetic Yields: Derivatives of 2-carboxylic acid show yields of 69–76% during amide coupling reactions . No direct data exists for the 3-acetic acid variant, but steric hindrance at the 3-position might reduce yields.
  • Melting Points : 2-Carboxylic acid derivatives exhibit melting points ranging from 118°C to 153°C . The 3-acetic acid variant may have lower melting points due to reduced crystallinity from the flexible acetic acid chain.
Table 1: Physical Properties of Selected Analogs
Compound Substituent Position Yield (%) Melting Point (°C) Key Functional Groups
Imidazo[1,2-b]pyridazine-3-acetic acid 3 N/A N/A Acetic acid
15a () 2 71 150–152 Carboxylic acid, thiazolidin
15e () 2 70 118–120 Carboxylic acid, 4-methoxy

Functional Group Variations: Esters vs. Acids

Esters like ethyl imidazo[1,2-b]pyridazine-2-carboxylate () are precursors to carboxylic acids. Compared to the 3-acetic acid variant:

  • Bioavailability: Esters are more lipophilic, enhancing cell membrane permeability but requiring hydrolysis to active acids.
  • Stability : Esters are prone to enzymatic degradation, whereas the acetic acid group offers greater metabolic stability .

Q & A

Q. What strategies validate the biological activity of imidazo[1,2-b]pyridazine derivatives amid conflicting assay results?

  • Validation Protocols : Orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability assays) confirm mechanism-specific effects. Contradictions between enzymatic and cellular IC₅₀ values may indicate off-target effects or poor membrane permeability, addressed via prodrug strategies or structural modifications .

Tables for Key Data

Table 1 : Catalytic Conditions for Direct C3-Arylation

SubstrateCatalyst SystemSolventYield (%)
6-Chloroimidazo[1,2-b]pyridazinePd(OAc)₂/P(t-Bu)₃DMA86
6-Chloroimidazo[1,2-b]pyridazinePdCl₂(dppf)Pentanol72

Table 2 : Pharmacological Profiles of Selected Derivatives

CompoundTarget (IC₅₀, nM)Cell Line Activity (GI₅₀, μM)
6-Chloro-3-acetamideHaspin (12 ± 2)HCT-116 (1.8 ± 0.3)
2,6-Dimethyl-3-carboxylic acidCDK2 (45 ± 5)MCF-7 (4.2 ± 0.6)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.